molecular formula C22H26N2O3 B5149469 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5149469
M. Wt: 366.5 g/mol
InChI Key: KJMQNUMJLDQMKO-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound that features a combination of indene, piperazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.

    Attachment of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction, where the indene derivative reacts with 1-(2-methoxyphenyl)piperazine under controlled conditions.

    Formation of the Final Compound: The final step involves the reaction of the intermediate product with ethanone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene and piperazine moieties.

    Reduction: Reduction reactions can occur, especially at the ketone group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, primarily involving the methoxyphenyl and piperazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are common products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The indene and piperazine groups are likely to play a crucial role in binding to these targets, while the methoxyphenyl group may influence the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1H-inden-5-yloxy)acetonitrile
  • 2-(2,3-Dihydro-1H-inden-5-yloxy)-4-methylphenylamine

Uniqueness

Compared to similar compounds, 2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone stands out due to the presence of the piperazine and methoxyphenyl groups. These groups confer unique chemical properties and potential biological activities, making the compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-21-8-3-2-7-20(21)23-11-13-24(14-12-23)22(25)16-27-19-10-9-17-5-4-6-18(17)15-19/h2-3,7-10,15H,4-6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMQNUMJLDQMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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